molecular formula C12H19N3O8 B15191962 Des(carbamimidoyl) carbamoyl zanamivir CAS No. 179531-53-4

Des(carbamimidoyl) carbamoyl zanamivir

Cat. No.: B15191962
CAS No.: 179531-53-4
M. Wt: 333.29 g/mol
InChI Key: RSHDMYDLVOUXOO-UFGQHTETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Des(carbamimidoyl) carbamoyl zanamivir is a synthetic derivative of zanamivir, a potent neuraminidase inhibitor used to treat influenza. The compound is characterized by the replacement of the guanidino (carbamimidoyl) group at the C-4 position of zanamivir with a carbamoyl group. This modification alters its interaction with viral neuraminidase, a critical enzyme for viral replication. While zanamivir retains high affinity for neuraminidase due to its guanidino group, the carbamoyl substitution in this compound reduces electrostatic interactions with the enzyme’s active site, leading to diminished inhibitory activity [[]].

Chemical Reactions Analysis

Des(carbamimidoyl) carbamoyl zanamivir undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Structural modifications of zanamivir at the C-4 position have been extensively explored to enhance pharmacokinetics or target alternative viruses. Below is a detailed comparison of Des(carbamimidoyl) carbamoyl zanamivir with key analogues:

C-4 Triazole Analogues

Gervay-Hage and Lu synthesized C-4 triazole derivatives (e.g., compounds 50a–i) via Cu(I)-catalyzed 1,3-dipolar addition. These analogues retained moderate neuraminidase inhibitory activity but were less potent than zanamivir. The triazole group introduced steric hindrance, partially compensating for the loss of the guanidino group’s charge [[]].

C-4 Thiocarbamide Derivatives

Yao et al. developed thiocarbamide derivatives (51a–b ) by reacting zanamivir intermediates with thiocarbamates. Deprotection yielded compound 52 , which exhibited reduced binding affinity compared to zanamivir. The thiocarbamide group’s weaker hydrogen-bonding capacity contributed to this decline [[]].

C-4 Alkylated Analogues

Ikeda et al. synthesized alkylated derivatives (55a–e) via O-4-alkylation. Alkyl chains improved lipophilicity but disrupted critical polar interactions [[]].

Acylguanidine Derivatives

Lin et al. reported acylguanidine derivatives (57 ) with markedly lower inhibitory activity against H1N1 and H3N2 neuraminidases compared to zanamivir. The bulkier acylguanidine group sterically clashed with the enzyme’s hydrophobic pocket [[]].

Key Findings and Implications

  • Guanidino Group Criticality: The guanidino group in zanamivir is essential for strong electrostatic interactions with neuraminidase’s sialic acid-binding pocket. Its removal or substitution (e.g., carbamoyl) reduces potency by >10-fold [[]].
  • Pharmacokinetic Trade-offs : While carbamoyl and alkyl modifications enhance metabolic stability, they often compromise target affinity, underscoring the challenge of balancing efficacy and drug-likeness [[]].

Properties

CAS No.

179531-53-4

Molecular Formula

C12H19N3O8

Molecular Weight

333.29 g/mol

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(carbamoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C12H19N3O8/c1-4(17)14-8-5(15-12(13)22)2-7(11(20)21)23-10(8)9(19)6(18)3-16/h2,5-6,8-10,16,18-19H,3H2,1H3,(H,14,17)(H,20,21)(H3,13,15,22)/t5-,6+,8+,9+,10+/m0/s1

InChI Key

RSHDMYDLVOUXOO-UFGQHTETSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)NC(=O)N

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)NC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.